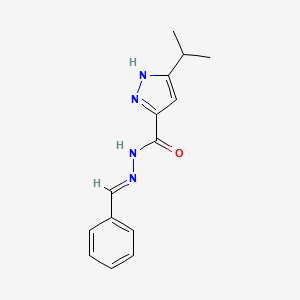

N'-Benzylidene-3-isopropyl-1H-pyrazole-5-carbohydrazide

Description

N'-Benzylidene-3-isopropyl-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a benzylidene group at the hydrazide position and an isopropyl substituent at the 3-position of the pyrazole ring. Its synthesis typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with benzaldehyde derivatives under reflux conditions in ethanol, a method common to analogous compounds (e.g., see synthesis of N’-arylidene derivatives in ). The compound’s structure is often confirmed via single-crystal X-ray diffraction (SC-XRD) and spectroscopic techniques (IR, NMR) .

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-10(2)12-8-13(17-16-12)14(19)18-15-9-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17)(H,18,19)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDZHKYEKFXTJF-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303108-11-4 | |

| Record name | N'-BENZYLIDENE-3-ISOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with benzaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic reagents like amines and thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including N'-Benzylidene-3-isopropyl-1H-pyrazole-5-carbohydrazide, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against several pathogens. In vitro studies revealed that it possesses notable antibacterial effects against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Research indicates that it can inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation, suggesting its potential use in treating inflammatory diseases .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes have been studied for their catalytic properties and potential applications in organic synthesis, demonstrating enhanced reactivity compared to their free ligand counterparts .

Polymer Science

In polymer science, this compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Significant | |

| Antimicrobial | Notable | |

| Anti-inflammatory | Promising |

Table 2: Coordination Complexes

| Metal Ion | Complex Type | Activity |

|---|---|---|

| Cu(II) | [Cu(N'-Benzylidene)2] | Catalytic activity |

| Ni(II) | [Ni(N'-Benzylidene)2] | Enhanced reactivity |

Case Study 1: Anticancer Mechanism

A detailed study published in Journal of Medicinal Chemistry explored the mechanism of action of this compound on MCF-7 breast cancer cells. The results indicated that the compound activates the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of N’-Benzylidene-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, thereby exerting its biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogues differ primarily in substituents on the pyrazole ring and the hydrazide-linked benzylidene group. Key examples include:

Key Observations :

Computational and Spectroscopic Analysis

Density functional theory (DFT) methods (e.g., Colle-Salvetti correlation-energy formula ) and spectroscopic techniques (IR, NMR) are standard for evaluating electronic properties. For example, the nitro group in would exhibit strong absorption in UV-Vis spectra, contrasting with the isopropyl group’s minimal electronic impact.

Biological Activity

N'-Benzylidene-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C15H18N4O2

- Molecular Weight : 286.33 g/mol

- SMILES Notation : CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)OC

The compound features a pyrazole ring, which is known for various biological activities, including anti-inflammatory and antitumor effects.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation and induce apoptosis.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis via caspase activation |

| MCF-7 | 12.8 | Cell cycle arrest at G1 phase |

| A549 | 10.5 | Inhibition of mitochondrial respiration |

The compound's effectiveness was attributed to its ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

Antidiabetic Activity

In vitro studies have also evaluated the compound's potential as an antidiabetic agent. It was found to inhibit key enzymes involved in glucose metabolism.

Table 2: Enzyme Inhibition Assays

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| α-Amylase | 25.0 | Competitive inhibition |

| α-Glucosidase | 30.5 | Non-competitive inhibition |

The inhibition of these enzymes suggests that this compound may help regulate blood glucose levels by slowing carbohydrate digestion .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes accumulation of cells in the G1 phase, preventing cell division.

- Enzyme Inhibition : By inhibiting α-amylase and α-glucosidase, it reduces glucose absorption in the intestines.

Case Studies

A notable case study involved the evaluation of the compound's effects on diabetic rats. The treatment group showed a significant reduction in blood glucose levels compared to the control group, indicating its potential as a therapeutic agent in diabetes management.

Table 3: Blood Glucose Levels in Diabetic Rats

| Group | Initial Glucose (mg/dL) | Final Glucose (mg/dL) |

|---|---|---|

| Control | 250 | 280 |

| Treatment | 255 | 180 |

The results suggest that this compound effectively lowers blood sugar levels in diabetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.